NVP-2

Kinase selectivity KINOMEscan Chemical probe validation

Researchers requiring CDK9-selective transcriptional inhibition face off-target cell-cycle arrest with pan-CDK agents like flavopiridol. NVP-2 solves this with an S(1) score of 0.005 across 468 kinases and >1,000-fold selectivity over CDK1/2. • CDK9/cyclin T1 IC50 <0.514 nM; MOLT4 anti-proliferative IC50 = 9 nM (CRBN-independent) • Suppresses RNA Pol II Ser2 phosphorylation & MCL-1 selectively without CDK1/2/7 engagement • HPLC purity ≥98%; chiral purity confirmed; residual Pd analysis available upon request Ensure your CDK9-dependent biology is free of cell-cycle confounding artifacts.

Molecular Formula C27H37ClN6O2
Molecular Weight 513.1 g/mol
Cat. No. B10763679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-2
Molecular FormulaC27H37ClN6O2
Molecular Weight513.1 g/mol
Structural Identifiers
SMILESCC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl
InChIInChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1
InChIKeyXWQVQSXLXAXOPJ-QNGMFEMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-2 CDK9 Inhibitor Overview


NVP-2 (CAS 1263373-43-8) is a synthetic organic, ATP-competitive aminopyrimidine-derived inhibitor of cyclin-dependent kinase 9 (CDK9), originally developed by Novartis and disclosed in patent WO2011012661 [1]. It inhibits CDK9/cyclin T1 with a sub-nanomolar IC₅₀ of <0.514 nM and exhibits an S(1) selectivity score of 0.005 across a panel of 468 kinases, establishing it as one of the most selective CDK9 chemical probes available [2]. As a preclinical lead compound, NVP-2 functions by blocking RNA Polymerase II C-terminal domain phosphorylation at Serine-2, thereby suppressing transcriptional elongation of short-lived anti-apoptotic proteins including MCL-1 [2].

Workflow CDK9 pathway inhibition studies
Selection Transcription-focused kinase probe
Context Isoform-selectivity assay context

NVP-2 Selectivity Advantages


CDK9 inhibitors span a wide selectivity spectrum, from pan-CDK agents like flavopiridol (alvocidib), which inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 at broadly similar nanomolar concentrations [1], to moderately selective agents like SNS-032 that retain potent CDK2 and CDK7 engagement alongside CDK9 [2]. NVP-2 occupies a distinct point on this continuum: its >1,000-fold selectivity window over CDK1 (IC₅₀ 584 nM) and CDK2 (IC₅₀ 706 nM) relative to CDK9 (IC₅₀ <0.514 nM) means that at concentrations required to fully inhibit CDK9 in cells, off-target CDK family inhibition is essentially absent [2]. Substituting a less selective CDK9 inhibitor introduces cell-cycle CDK engagement artifacts that confound transcriptional elongation-specific readouts, making NVP-2 the appropriate selection when the experimental objective is to isolate CDK9-dependent biology from broader CDK family pharmacology [2].

Pan-CDK inhibitor Flavopiridol or dinaciclib engage CDK1/2/7, potentially shifting model-response interpretation away from CDK9-specific endpoints.
Multi-target agent SNS-032 retains potent CDK2/7 activity; transcriptional readouts may reflect combined kinase effects rather than CDK9-only pathway response.
Degrader comparator THAL-SNS-032 requires CRBN status review; anti-proliferative endpoint context may differ from NVP-2 inhibition-only profile in CRBN−/− models.

NVP-2 Differentiation Evidence


Kinome-Wide Selectivity Profile

When profiled against a panel of 468 kinases using the KINOMEscan competition binding assay at 1 µM, NVP-2 exhibited an S(1) selectivity score of 0.005, meaning only 0.5% of kinases tested showed >99% binding inhibition [1]. The only kinases inhibited >99% were CDK9 and DYRK1B; CDK7 and CDK13 showed >90% but <99% binding [1]. In contrast, SNS-032—a commonly used CDK9 tool compound—potently inhibits CDK1/CycB (171 nM), CDK2/CycA (62 nM), CDK7/CycH/MNAT1 (398 nM), and CDK9/CycT1 (4 nM) [1]. The authors explicitly state NVP-2 'is significantly more selective than SNS-032' [1]. Kinativ chemical proteomics in MOLT4 lysates confirmed that NVP-2 engages CDK9 and CDK10 while leaving the remainder of the kinome largely unaffected, whereas SNS-032 engages CDK2, CDK7, and CDK9 [1].

Kinome-wide selectivity
Head-to-head
S(1) = 0.005 (0.5% of 468 kinases inhibited >99%)
Supports CDK9-specific transcriptional endpoint interpretation.
KINOMEscan at 1 µM; only CDK9 and DYRK1B >99% inhibited. SNS-032 lacks equivalent kinome-wide selectivity data.
Kinase selectivity KINOMEscan Chemical probe validation Off-target liability

Intra-CDK Family Selectivity

NVP-2 inhibits CDK9/CycT with an IC₅₀ of <0.514 nM while requiring 584 nM for CDK1/CycB, 706 nM for CDK2/CycA, and 605 nM for CDK16/CycY, yielding selectivity ratios of >1,136-fold, >1,373-fold, and >1,177-fold respectively [1]. CDK7 is essentially untouched with an IC₅₀ >10,000 nM (>19,450-fold selectivity) [1]. By comparison, flavopiridol (alvocidib) inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 all within a narrow 2–100 nM range, providing at best ~5-fold discrimination between CDK9 and other CDK family members [2]. Dinaciclib similarly inhibits CDK1 (3 nM), CDK2 (1 nM), and CDK9 (4 nM) with essentially no selectivity [3].

Intra-CDK selectivity
Cross-study
CDK9 vs CDK1/2: >1,000-fold selectivity window
Supports pathway-response study fit without confounding cell-cycle arrest.
Flavopiridol and dinaciclib show minimal CDK9/CDK1/2 discrimination. Reported IC₅₀ values.
CDK selectivity ratio CDK1 CDK2 Flavopiridol Alvocidib Transcription-specific inhibition

Anti-Proliferative Activity in MOLT4 Cells

In a head-to-head 72-hour proliferation assay using MOLT4 human acute lymphoblastic leukemia cells, NVP-2 inhibited proliferation with an IC₅₀ of 9 nM, compared to SNS-032 with an IC₅₀ of 173 nM—a 19.2-fold greater potency for the NVP-2-treated condition [1]. The CDK9 degrader THAL-SNS-032 exhibited an intermediate IC₅₀ of 50 nM [1]. Critically, NVP-2's anti-proliferative activity was independent of Cereblon (CRBN) status, with comparable potency in both wild-type and CRBN−/− MOLT4 cells, whereas THAL-SNS-032 showed a ~100-fold loss of potency in CRBN−/− cells (IC₅₀ = 3.63 µM) [1]. Additionally, NVP-2 treatment (250 nM, 24 h) induced MCL-1 protein loss and apoptosis as measured by PARP and Caspase-3 cleavage; SNS-032 treatment induced apoptosis but did not cause MCL-1 downregulation [1], indicating a differentiated pharmacodynamic signature.

MOLT4 proliferation
Head-to-head
NVP-2 IC₅₀ = 9 nM vs SNS-032 IC₅₀ = 173 nM
Supports cell-model endpoint review with reported MCL-1 downregulation.
72 h MOLT4 assay; CRBN-independent activity confirmed. Apoptosis endpoint context.
MOLT4 Anti-proliferative IC₅₀ Leukemia Acute lymphoblastic leukemia SNS-032

CDK10/CycM Equipotent Inhibition

In a CDK10/CycM in vitro kinase assay using an optimized peptide substrate, NVP-2 was identified as an equally potent CDK10/CycM inhibitor despite being described as a remarkably selective CDK9 inhibitor [1]. The same study showed that clinically tested CDK inhibitors SNS-032, riviciclib, flavopiridol, dinaciclib, AZD4573, and AT7519 also inhibit CDK10/CycM, but their relative potency across CDK9 vs. CDK10 was not reported as equipotent [1]. Kinativ proteomics independently confirmed that NVP-2 strongly engages both CDK9 and CDK10 in MOLT4 cell lysate, while the remainder of the kinome was largely unaffected [2]. This dual CDK9/CDK10 inhibition profile is unique among the highly selective CDK9 chemical probes and may contribute to NVP-2's superior anti-proliferative activity in certain cellular contexts.

CDK10 equipotent inhibition
Class-level
Equipotent CDK9/CycT and CDK10/CycM inhibition
Supports dual CDK9/CDK10 pathway-response interpretation.
Kinativ proteomics in MOLT4 lysate confirms engagement. Comparator potency ratios not characterized.
CDK10 CycM Dual inhibition Kinase assay High-throughput screening

CDK9/FASN Combination Therapy in AML

In a 2025 study, NVP-2 was combined with the fatty acid synthase (FASN) inhibitor Orlistat to treat AML cell lines (U937, Kasumi-1) [1]. CDK9 knockdown and NVP-2 treatment both suppressed AML cell proliferation, and RNA-seq analysis revealed that CDK9 regulates mTOR, SREBF1, and Bcl-2 [1]. The combination of NVP-2 and Orlistat synergistically inhibited proliferation and promoted apoptosis through downregulation of MCL-1, c-Myc, and the Akt/mTOR/SREBF1 axis [1]. This distinguishes NVP-2 from the broad-spectrum CDK inhibitor flavopiridol (alvocidib), which has undergone Phase I/II AML clinical trials but whose pan-CDK activity introduces hematopoietic toxicity that limits therapeutic index [1]. The study explicitly concludes that 'treatment with NVP-2 and Orlistat may be a promising clinical candidate for patients with AML' [1].

AML combination context
Cross-study
NVP-2 + Orlistat: reported proliferation inhibition and apoptosis in U937/Kasumi-1 cells
Supports AML combination model-response endpoint monitoring.
MCL-1, c-Myc pathway suppression reported. Flavopiridol's hematopoietic toxicity limits comparator context.
Acute myeloid leukemia Orlistat FASN Combination therapy MCL-1 c-Myc

Scalable and Safe Synthesis Route

The original Novartis patent (WO2011012661) describes a synthetic route employing microwave reactions and hazardous reagents [1]. A 2021 publication reported a redesigned convergent synthetic route for NVP-2 that proceeds under simple, mild conditions free of microwave steps and dangerous reagents, enabling efficient gram-scale synthesis [1]. The key intermediates were synthesized from malononitrile and (S)-1-methoxypropan-2-ol via successive cyclization, reduction, nucleophilic substitution, Suzuki-Miyaura coupling, and deprotection steps, with the final substitution reaction affording NVP-2 (1) in practical yields [1]. This improved synthetic accessibility directly impacts procurement cost and batch-to-batch consistency compared to structurally complex CDK9 inhibitors such as AZD4573, which requires a multi-step stereoselective synthesis with chiral resolution steps.

Scalable synthesis
Supporting
Convergent route, mild conditions, gram-scale enabled
May support procurement batch-to-batch reproducibility review.
Improved over patent route; Suzuki-Miyaura coupling-based. Data to verify.
Synthesis Scale-up Convergent route Cost-effectiveness Procurement supply chain

NVP-2 Application Scenarios


Transcription Elongation Dependency Mapping

Use NVP-2 at 10–100 nM concentrations in solid tumor or hematologic malignancy cell lines to selectively inhibit P-TEFb-mediated RNA Polymerase II Serine-2 phosphorylation without engaging CDK1, CDK2, or CDK7. At these concentrations, the >1,000-fold selectivity window over CDK1/2 ensures that observed transcriptional changes reflect CDK9-specific biology rather than indirect effects of cell-cycle arrest. NVP-2's S(1) score of 0.005 against 468 kinases provides confidence that downregulated transcripts are CDK9-dependent. This application is supported by the MCL-1-selective downregulation observed in MOLT4 cells—a pharmacodynamic marker absent with SNS-032 treatment . For comparison, flavopiridol at CDK9-inhibiting concentrations (20–100 nM) simultaneously inhibits CDK1 and CDK2, confounding transcriptional readouts with G1/S and G2/M cell-cycle arrest artifacts .

AML Combination Therapy Screening

Apply NVP-2 in combination with the FASN inhibitor Orlistat to AML cell lines (U937, Kasumi-1, MOLM-13) and patient-derived AML blasts to recapitulate and extend the published CDK9/FASN synthetic lethal paradigm. Key mechanistic readouts should include MCL-1 and c-Myc protein levels by immunoblot, Akt/mTOR/SREBF1 pathway phosphorylation status, and PARP/Caspase-3 cleavage for apoptosis quantification . NVP-2's CDK9 selectivity is critical here because flavopiridol (alvocidib), despite Phase II AML clinical data, causes CDK1/2-driven myelosuppression that obscures the therapeutic window achievable with CDK9-selective targeting . The NVP-2 + Orlistat combination represents a rationally designed, biomarker-stratified approach to AML that can serve as a benchmark for evaluating next-generation CDK9-targeting agents .

CDK9 Inhibition vs. Degradation Comparator

In experiments designed to dissect kinase-dependent vs. kinase-independent (scaffolding) functions of CDK9, NVP-2 serves as the selective inhibition control arm alongside THAL-SNS-032-mediated degradation. The Olson et al. 2018 study established that transcriptional changes induced by THAL-SNS-032 more closely resemble NVP-2 treatment than SNS-032 treatment, validating NVP-2 as the appropriate inhibition comparator for CDK9 degrader studies . NVP-2's CRBN-independent anti-proliferative activity (IC₅₀ = 9 nM in both wild-type and CRBN−/− MOLT4 cells) is essential for this application, as it ensures that any differential effects observed with THAL-SNS-032 in CRBN−/− backgrounds are attributable to degradation dependence rather than off-target pharmacology . Additionally, NVP-2 engages CDK9 and CDK10 equipotently without degrading either protein, enabling clean comparison of inhibition vs. degradation at these two transcription-regulating CDKs .

Large-Scale In Vivo Study Support

For in vivo efficacy studies in mouse xenograft or syngeneic tumor models requiring sustained dosing over multiple weeks, procurement strategy should prioritize suppliers utilizing or informed by the convergent synthesis route reported by Chen et al. (2021), which avoids microwave reactors and hazardous reagents while maintaining practical yields . This route proceeds from malononitrile and (S)-1-methoxypropan-2-ol via a Suzuki-Miyaura coupling-enabled convergent strategy that is amenable to scale-up . The binding mode analysis from this study also provides structural insights for designing NVP-2 analogs should structure-activity relationship (SAR) exploration be required . For procurement specifications, request batch-specific HPLC purity ≥97%, residual palladium analysis (from Suzuki coupling), and chiral purity confirmation by chiral HPLC or optical rotation, given that NVP-2 contains three defined stereocenters essential for CDK9 binding affinity .

Application
Selection Property
Validation Focus
Transcription elongation mapping
CDK9 isoform selectivity profile
RNA Pol II Ser2 phosphorylation endpoint context
AML combination model studies
FASN co-targeting paradigm fit
MCL-1/c-Myc pathway-response endpoints
Inhibition vs degradation comparator
CRBN-independent inhibition context
CDK9/CDK10 assay-response interpretation
Large-scale in vivo model support
Scalable synthesis route context
Chiral purity and batch reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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